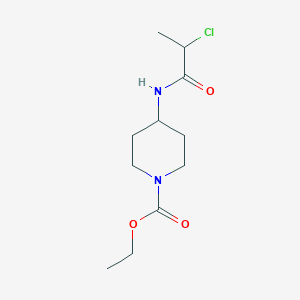![molecular formula C14H15ClN2S B12316163 4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)
4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chloro group, a cyclopropyl group, and a tetrahydrobenzo-thieno-pyrimidine core
Preparation Methods
The synthesis of 4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopropyl and methyl-substituted intermediates.
Cyclization: The intermediates undergo cyclization to form the tetrahydrobenzo-thieno-pyrimidine core.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core but lacks the cyclopropyl and methyl substitutions.
Cyclopropyl-substituted pyrimidines: These compounds have similar cyclopropyl groups but may differ in other substituents and core structures.
Tetrahydrobenzo-thieno-pyrimidines: Compounds with similar core structures but different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15ClN2S |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H15ClN2S/c1-7-2-5-9-10(6-7)18-14-11(9)12(15)16-13(17-14)8-3-4-8/h7-8H,2-6H2,1H3 |
InChI Key |
WQCOQTWOBMURJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C4CC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


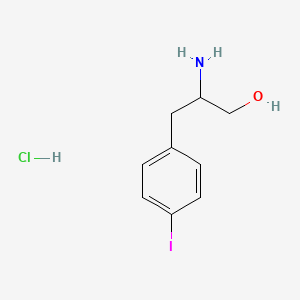

![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)
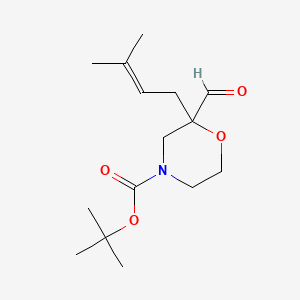
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
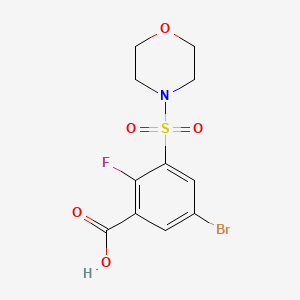
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)
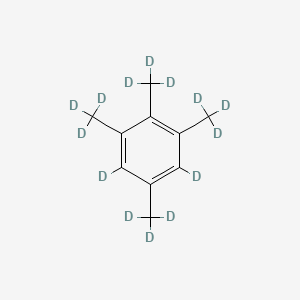


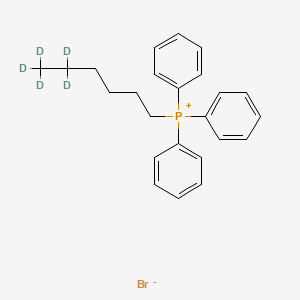
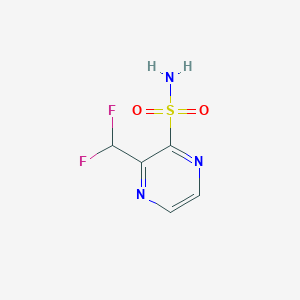
![[4-(4-Iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B12316130.png)
